5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
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Overview
Description
5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing aromatic compounds known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents. One common method is the Gewald synthesis, which involves the reaction of a ketone or aldehyde with elemental sulfur and a nitrile in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Gewald synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the thiophene ring and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways critical for cancer cell survival. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate
- Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate
Uniqueness
5-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-7-3-4-9-8(5-7)6-10(14-9)11(12)13/h6-7H,2-5H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGZNCFWEXYIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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